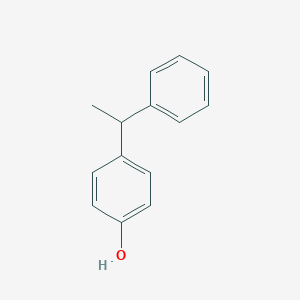
4-(1-Phenylethyl)phenol
Cat. No. B155313
Key on ui cas rn:
1988-89-2
M. Wt: 198.26 g/mol
InChI Key: XHASMJXNUHCHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04950810
Procedure details


The reaction was similarly carried out as Example 10 except that into a mixture of 59.5 g of p-(α-methylbenzyl)phenol, 25 g of phosphoric acid and 20 g of acetic acid was poured 31 g of styrene to give only 2,4-di-(α-methylbenzyl)phenol, but scarcely to detect other tert-butylated compounds.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.P(=O)(O)(O)O.[CH2:21]=[CH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(O)(=O)C>[CH3:21][CH:22]([C:13]1[CH:14]=[C:9]([CH:2]([CH3:1])[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:10]=[CH:11][C:12]=1[OH:15])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(C1=CC=CC=C1)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

